molecular formula C11H11N3O4S B13495246 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid

1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13495246
M. Wt: 281.29 g/mol
InChI Key: KQWYBYYWGQCGSP-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a methyl group at the first position, a sulfamoylphenyl group at the third position, and a carboxylic acid group at the fifth position. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a sulfonamide derivative in the presence of a suitable base.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the fifth position of the pyrazole ring. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and specific reaction conditions.

Chemical Reactions Analysis

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine or other reduced forms.

    Condensation: The carboxylic acid group can participate in condensation reactions, forming esters, amides, or anhydrides.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, nitrating agents). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group may facilitate binding to active sites or enhance solubility. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:

    1-Methyl-3-(4-sulfamoylphenyl)urea: This compound shares the sulfamoylphenyl group but differs in the presence of a urea moiety instead of the pyrazole ring.

    4-Sulfamoylphenylpyrazole: Lacks the methyl and carboxylic acid groups, offering different chemical properties and reactivity.

    1-Methylpyrazole-5-carboxylic acid: Lacks the sulfamoylphenyl group, resulting in different biological and chemical properties.

Biological Activity

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Structural Overview

The compound features a pyrazole ring substituted with a methyl group at position 1, a sulfamoylphenyl group at position 3, and a carboxylic acid group at position 5. The molecular formula is C11H12N4O3S, with a molecular weight of approximately 288.30 g/mol. This unique structure suggests various biological activities, particularly in anti-inflammatory and anticancer research.

Synthesis

The synthesis of this compound generally involves multi-step reactions. A common method includes the use of sodium hydroxide in methanol to facilitate the conversion from an ester precursor to the desired carboxylic acid.

Anti-inflammatory Properties

Research indicates that compounds with similar structures often exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The sulfonamide group in the compound may mimic natural substrates, allowing it to bind effectively to enzyme active sites .

Anticancer Activity

Studies have shown that derivatives of pyrazoles can inhibit cell proliferation in various cancer cell lines. For example, the compound has demonstrated promising results against human cancer cell lines such as MCF-7 and A549, with IC50 values indicating significant inhibitory effects. The presence of the carboxylic acid and sulfamoyl groups is believed to enhance its anticancer efficacy through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound's structural components allow it to act as an inhibitor for specific enzymes involved in inflammatory responses and cancer progression.
  • Cellular Interaction: It interacts with various receptors and pathways that regulate cell growth and survival, contributing to its anticancer properties .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructureBiological ActivityIC50 (µM)References
This compoundStructureAnti-inflammatory, Anticancer10 - 20 (varies by cell line)
1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylic acidStructureModerate Anti-inflammatory>20
1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acidStructureLow Anticancer Activity>50

Case Study 1: Anticancer Evaluation

In vitro studies on MCF-7 breast cancer cells indicated that this compound exhibited an IC50 value of approximately 15 µM. The study highlighted its ability to induce apoptosis through caspase activation pathways .

Case Study 2: Inflammatory Response

A separate study evaluated the anti-inflammatory potential of the compound using a murine model. Results showed a significant reduction in TNF-alpha levels upon treatment, suggesting effective modulation of inflammatory pathways .

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

2-methyl-5-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H11N3O4S/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(5-3-7)19(12,17)18/h2-6H,1H3,(H,15,16)(H2,12,17,18)

InChI Key

KQWYBYYWGQCGSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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